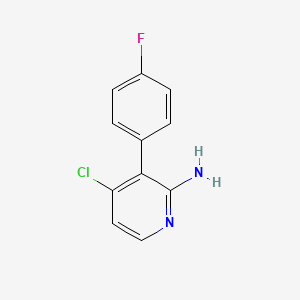

4-Chloro-3-(4-fluorophenyl)pyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H8ClFN2 |

|---|---|

Molecular Weight |

222.64 g/mol |

IUPAC Name |

4-chloro-3-(4-fluorophenyl)pyridin-2-amine |

InChI |

InChI=1S/C11H8ClFN2/c12-9-5-6-15-11(14)10(9)7-1-3-8(13)4-2-7/h1-6H,(H2,14,15) |

InChI Key |

UPWOHLBFSCXFAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CN=C2N)Cl)F |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Profiles of 4 Chloro 3 4 Fluorophenyl Pyridin 2 Amine Derivatives

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 4-Chloro-3-(4-fluorophenyl)pyridin-2-amine is electron-deficient, a characteristic that is further intensified by the electron-withdrawing chloro group at the C4 position. This makes the C4 carbon susceptible to nucleophilic aromatic substitution (SNAr).

Research on related 4-chloropyrimidine (B154816) systems demonstrates that the chlorine atom can be readily displaced by various nucleophiles. For instance, 2-trichloromethyl-4-chloropyrimidines undergo substitution reactions with different outcomes depending on the hardness or softness of the incoming nucleophile thieme.de. Similarly, the chlorine atom in this compound serves as a leaving group, enabling the introduction of diverse functionalities at this position.

The reactivity order in SN2 reactions is typically primary > secondary > tertiary halides vedantu.com. While this applies to alkyl halides, the principles of charge accessibility are relevant. The C4 position on the pyridine ring is activated towards nucleophilic attack. Studies on the amination of 2,6-dibromopyridine (B144722) show that halogens on the pyridine ring can be selectively substituted by amines under conditions like microwave irradiation, often without a catalyst, although catalysts like copper can also be employed acs.org. This suggests that the chloro group at C4 of the title compound could be replaced by various nitrogen, oxygen, or sulfur nucleophiles.

The general mechanism for nucleophilic substitution on the pyridine ring involves the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group (the chloro atom). This proceeds through a Meisenheimer-like intermediate, a resonance-stabilized anionic σ-complex. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product. The reaction is often facilitated by the pyridine nitrogen, which helps to stabilize the negative charge of the intermediate.

Condensation and Cyclization Reactions Involving the Pyridin-2-amine Moiety

The 2-amino group of this compound is a key functional handle for constructing more complex heterocyclic systems through condensation and cyclization reactions. This moiety can act as a binucleophile, participating in reactions with various electrophilic partners.

One-pot multi-component reactions are particularly effective for this purpose. For example, a methodology combining an Ugi-Zhu three-component reaction (UZ-3CR) with a subsequent cascade sequence has been used to synthesize fluorinated-pyrrolo[3,4-b]pyridin-5-ones from aminopyridine precursors mdpi.com. In a typical sequence, the aminopyridine would react with an aldehyde and an isocyanide, followed by an intramolecular cyclization cascade, often catalyzed by a Lewis acid like Ytterbium (III) triflate mdpi.com. Such reactions are highly efficient, with good yields and high atom economy mdpi.com.

Another powerful strategy involves palladium-catalyzed cascade transformations. Functionalized alkynes can react with aminopyridine derivatives to generate diverse fused heterocyclic systems like pyrrolizines and indolizines acs.org. The reaction often starts with a nucleopalladation step, where the amino group attacks the alkyne coordinated to the palladium catalyst, followed by a series of intramolecular cyclizations and other transformations acs.org.

Condensation of the amino group with dicarbonyl compounds or their equivalents is a classic method for forming fused heterocycles. For instance, reaction with β-ketoesters can lead to the formation of pyridopyrimidones. The initial condensation forms an enamine or imine, which then undergoes intramolecular cyclization via nucleophilic attack of a ring nitrogen or another suitable atom onto a carbonyl group, followed by dehydration.

The following table summarizes representative cyclization reactions involving aminopyridine moieties.

| Reaction Type | Reactants | Key Conditions | Product Class | Reference |

|---|---|---|---|---|

| Ugi-Zhu/Cascade Cyclization | Aminopyridine, Aldehyde, Isocyanide | Yb(OTf)3, Microwave, Chlorobenzene | Pyrrolo[3,4-b]pyridin-5-ones | mdpi.com |

| Palladium-Catalyzed Cascade | Aminopyridine derivative, Functionalized Alkyne | Pd(II) catalyst (e.g., PdCl2) | Pyrrolizine/Indolizine derivatives | acs.org |

| Condensation | 2-Aminopyridine (B139424), β-Ketoester | Acid or Base catalysis, Heat | Pyridopyrimidones | General Knowledge |

Intramolecular Rearrangements and Ring Cleavage Methodologies

While less common than substitution or cyclization, intramolecular rearrangements and ring cleavage reactions represent important, albeit specialized, transformations for aminopyridine derivatives. These reactions can lead to significant structural reorganization, providing access to novel scaffolds.

A notable example in related systems is the tandem reaction sequence involving a copper-catalyzed azide-alkyne cycloaddition (CuAAC), which generates a triazole intermediate that can undergo ring cleavage researchgate.net. This process can generate highly reactive N-sulfonyl α-acylketenimines, which can then participate in cycloadditions and rearrangements to ultimately yield substituted 2-aminopyridines researchgate.net.

Base-promoted ring-cleavage and rearrangement sequences have also been reported for 1,3-oxazines formed from reactions involving 2H-azirines, leading to the formation of 2-aminopyridine derivatives researchgate.net. Such methodologies, while not directly performed on this compound, illustrate potential pathways for transforming related heterocyclic precursors into the desired aminopyridine core or for rearranging the aminopyridine into other structures.

Intramolecular rearrangements can also be triggered by photochemical methods. While specific examples for the title compound are scarce, studies on related aromatic systems like nitrophenolate anions show that photoexcitation can induce molecular rearrangements acs.org.

Kinetic Studies and Mechanistic Investigations of Related Aminopyridine Reactions

Understanding the kinetics and mechanisms of reactions involving aminopyridines is crucial for optimizing reaction conditions and controlling product selectivity.

Kinetic studies on the amination of pyridines via nucleophilic substitution of hydrogen (SNH) have elucidated the importance of intermediates like 4-pyridyl pyridinium (B92312) salts nih.gov. The regioselectivity of such reactions is governed by the electronic properties of the reagents and the polarizability during the proton elimination step nih.gov.

In the context of cyclization reactions, kinetic experiments on the CuAAC "click" reaction of pre-fluorescent azido (B1232118) aminopyridines have been performed to measure reaction rates under various conditions nih.gov. The efficiency of these reactions is highly dependent on the solvent system and the nature of the stabilizing ligand used for the copper catalyst nih.gov. For example, the use of ligands like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can significantly accelerate the reaction rate nih.gov.

Kinetic studies are also vital in synthetic applications like solid-phase peptide synthesis. NMR has been used to model the kinetics of coupling reactions between activated amino acids and resin-bound amines, allowing for the determination of reaction rates and the correlation of conversion to qualitative color tests acs.org. Such analysis revealed that in some cases, the rate of formation of side products (like lactams) could eventually dominate over the desired coupling reaction, highlighting the need for kinetic monitoring to optimize reaction times acs.org.

The following table presents data from a kinetic study on a related aminopyridine reaction.

| Condition ID | Ligand | Solvent System | Observed Rate Enhancement | Reference |

|---|---|---|---|---|

| A | None | EtOH/H₂O = 1:1 | Baseline | nih.gov |

| B | TBTA | EtOH/H₂O = 1:1 | Significant | nih.gov |

| C | THPTA | EtOH/H₂O = 1:1 | Moderate | nih.gov |

| D | TBTA | DMF/H₂O = 20:80 | Moderate | nih.gov |

Substituent Effects on Reaction Selectivity and Yield

The substituents on the this compound core—the 4-chloro, 3-(4-fluorophenyl), and 2-amino groups—exert significant electronic and steric effects that dictate the molecule's reactivity, selectivity, and the yields of its reactions.

The electron-withdrawing nature of the 4-chloro and 3-(4-fluorophenyl) groups decreases the basicity of the pyridine nitrogen and the exocyclic amino group. However, it enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack, particularly at the C4 and C6 positions.

In reactions of 3-substituted pyridine N-oxides with isocyanides, electron-withdrawing substituents have been shown to favor the formation of the 2,3-disubstituted isomer over the 2,5-isomer, a trend that balances electronic preferences against steric hindrance nih.gov. For this compound, the bulky 3-(4-fluorophenyl) group would sterically hinder attack at the C2 position if the amino group were not present, and it also influences the accessibility of the C4 position.

In a study on the synthesis of isoindolin-1-one (B1195906) derivatives, the nature and position of substituents on a phenyl ring attached to the core structure were shown to have a profound impact on biological activity acs.org. For instance, varying substituents on a phenyl group from electron-donating to electron-withdrawing groups was well-tolerated and conferred potent activity acs.org. The introduction of heteroaromatic rings, such as pyridine, also significantly influenced the compound's properties acs.org. This highlights how modifications to the 4-fluorophenyl ring in the title compound could be used to fine-tune its chemical and biological properties.

Furthermore, the position of substituents on the pyridine ring itself is critical. A study on pyridine derivatives as GABAA receptor modulators found that a pyridin-3-yl moiety conferred stronger activity than a pyridin-4-yl substituent acs.org. This demonstrates the high degree of sensitivity of molecular interactions to substituent placement, a principle that applies equally to the reaction selectivity of this compound.

Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Research

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the characterization of the chemical compound This compound . Despite its potential relevance in synthetic chemistry and medicinal research, detailed experimental data regarding its advanced spectroscopic properties are not available. Consequently, a thorough and scientifically rigorous article focusing solely on its nuclear magnetic resonance (NMR) and vibrational spectroscopy, as requested, cannot be generated at this time.

The requested outline, which includes an in-depth analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, as well as a detailed examination of its Infrared (IR) and Raman spectra for functional group identification and the study of intramolecular interactions, necessitates access to raw or processed experimental data. Searches for such information, including specific spectral data and synthesis and characterization reports for "this compound," did not yield the necessary results.

While the scientific literature contains spectroscopic data for a multitude of related compounds, such as variously substituted pyridines, anilines, and other fluorinated aromatic molecules, extrapolating this information to predict the precise spectral characteristics of the target compound would be speculative and would not meet the required standard of scientific accuracy based on detailed research findings. The subtle interplay of electronic and steric effects from the specific arrangement of the chloro, fluoro, phenyl, and amino substituents on the pyridine ring would lead to unique spectral fingerprints that can only be determined through direct experimental measurement.

Therefore, until the synthesis and subsequent detailed spectroscopic analysis of this compound are published in a peer-reviewed scientific journal or made available in a public repository, the generation of a scientifically sound article as per the provided outline is not feasible.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 3 4 Fluorophenyl Pyridin 2 Amine

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry of 4-Chloro-3-(4-fluorophenyl)pyridin-2-amine provides critical information for confirming its molecular weight and understanding its fragmentation pathways under ionization. The molecular formula of the compound is C₁₁H₈ClFN₂. The presence of chlorine, with its characteristic isotopic distribution (approximately 3:1 for ³⁵Cl and ³⁷Cl), results in a distinctive M+ and M+2 peak pattern in the mass spectrum, which is a key identifier for chlorine-containing compounds.

While a specific experimental mass spectrum for this compound is not publicly available in the search results, the fragmentation process can be predicted based on the principles of mass spectrometry for related structures. The molecular ion peak (M+) would be an odd number due to the presence of two nitrogen atoms, adhering to the nitrogen rule.

Key fragmentation pathways would likely involve:

Alpha-cleavage: This is a dominant fragmentation pattern for aliphatic amines and could occur adjacent to the amino group.

Cleavage of bonds next to the carbonyl group (if applicable): In related structures with carbonyls, loss of CO is a common fragmentation.

Loss of small molecules or radicals: Fragments corresponding to the loss of HCl, F, or parts of the pyridine (B92270) or fluorophenyl rings would be expected.

The fragmentation pattern would show clusters of peaks, some of which would be 14 mass units apart, indicating the loss of (CH₂)nCH₃ fragments if an alkyl chain were present. Aromatic compounds typically show a significant molecular ion peak.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is essential for determining the precise three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound was not found, analysis of closely related compounds provides insight into the expected structural features.

Elucidation of Molecular Conformation and Bond Geometries

The crystal structure would reveal the planarity of the pyridine and fluorophenyl rings. The dihedral angle between these two rings is a critical parameter, indicating the degree of twist between them. For instance, in a related pyrimidine (B1678525) amine derivative, the dihedral angle between the pyridyl and benzene (B151609) rings is 9.89 (8)°. In another complex, the chlorophenyl ring is nearly perpendicular to a C5–N13 grouping, with an interplanar angle of 81.60 (1)°.

Bond lengths and angles would be determined with high precision. For example, in a similar structure, bond lengths and angles were considered normal, with wide external angles of about 125° at the junction of five- and six-membered rings. These values are crucial for understanding the electronic distribution and strain within the molecule.

Table 1: Representative Bond Length and Angle Data from Related Structures

| Parameter | Value (Å or °) | Compound Context | Citation |

| Dihedral Angle (pyridyl-benzene) | 9.89 (8)° | N-(4-Chlorophenyl)-3-nitropyridin-2-amine | |

| Interplanar Angle (chlorophenyl-C5–N13) | 81.60 (1)° | 1-amino-3-(4-chlorophenyl)-2- cyano-3H-benzothiazolo[3,2-a]pyridine-4 | |

| C—N Bond Length | 1.3970 (6) Å | 1-amino-3-(4-chlorophenyl)-2- cyano-3H-benzothiazolo[3,2-a]pyridine-4 |

This table is illustrative and based on data from related compounds due to the absence of specific data for this compound.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., π-π stacking, halogen bonding)

Hydrogen Bonding: The amino group is a potent hydrogen bond donor, likely forming N—H···N or N—H···Cl hydrogen bonds with neighboring molecules. In a related structure, intramolecular N—H···O hydrogen bonds were observed.

π-π Stacking: The aromatic pyridine and fluorophenyl rings are expected to engage in π-π stacking interactions. In the crystal structure of N-(4-chlorophenyl)-3-nitropyridin-2-amine, π–π interactions are observed between translationally related pyridine rings and between translationally related benzene rings, with a centroid-centroid distance of 3.8032 (4) Å.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electronegative atoms like nitrogen or oxygen on adjacent molecules. A short N···Cl contact of 3.1296 (5) Å, indicative of a halogen bond, was observed in a similar benzothiazole (B30560) derivative.

Other Interactions: C—H···O and C—H···π interactions also contribute to the stability of the crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For this compound, the spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions.

The π → π* transitions, which are typically of high intensity, arise from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic rings. The n → π* transitions, usually of lower intensity, involve the excitation of non-bonding electrons (from the nitrogen atoms) to π* antibonding orbitals.

In a study of a fluorescent furopyridine derivative, characteristic absorption bands in the 250 to 390 nm region were attributed to π → π* and n → π* transitions within the furo-pyridine moiety. Similarly, the UV/Visible spectrum of 3-chloropyridine (B48278) is available, which would share some features with the target compound due to the chloropyridine substructure. The absorption spectrum of 4-aminopyridine (B3432731) is also documented, providing further comparative data. The specific λmax values for this compound would be influenced by the combination of the chloropyridine and fluorophenylamine moieties and the solvent used for the measurement.

Computational Chemistry and Theoretical Investigations of 4 Chloro 3 4 Fluorophenyl Pyridin 2 Amine

Quantum Chemical Calculations for Molecular Properties

Prediction of Molecular Descriptors and their Chemical Significance

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors are crucial in computational chemistry and drug design as they help predict a compound's behavior, including its pharmacokinetics and pharmacodynamics. For 4-Chloro-3-(4-fluorophenyl)pyridin-2-amine, key molecular descriptors can be calculated using computational software, providing a foundational understanding of its chemical nature.

The primary descriptors for this compound are summarized below. These values are computationally predicted and serve as a basis for further theoretical investigation.

| Molecular Descriptor | Predicted Value | Chemical Significance |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 51.3 Ų | Represents the surface area of polar atoms (typically oxygen and nitrogen) in a molecule. It is a key predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. A moderate TPSA suggests good cell permeability. |

| LogP (Octanol-Water Partition Coefficient) | 3.15 | Measures the lipophilicity (fat-solubility) of a compound. The LogP value indicates how a compound will distribute between an aqueous phase and a lipid phase, which is critical for absorption, distribution, metabolism, and excretion (ADME) properties. A LogP in this range suggests good bioavailability. |

| Number of Rotatable Bonds | 1 | Counts the number of bonds that can rotate freely. This descriptor is an indicator of the molecule's conformational flexibility. A low number of rotatable bonds, as seen here, suggests a relatively rigid structure, which can be advantageous for binding to specific biological targets. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. youtube.com For this compound, MD simulations provide critical insights into its conformational dynamics, stability, and interactions with its environment, such as a solvent or a biological receptor. acs.org The basic algorithm for an MD simulation involves calculating the forces on each atom and using physics equations to simulate their movement over short time steps. youtube.com

The primary focus of MD simulations for this molecule would be the single rotatable bond between the pyridin-2-amine core and the 4-fluorophenyl ring. The simulation would explore the rotational energy landscape around this bond, identifying low-energy, stable conformations and the transition states between them. Such simulations are often performed to understand how a ligand binds to a protein, revealing the stability of the interaction over time. tandfonline.com For instance, studies on other substituted pyridine (B92270) derivatives have used MD simulations of up to 100 nanoseconds to investigate the stability of ligand-protein complexes and understand binding interactions in detail. tandfonline.comrsc.org This analysis helps determine if the molecule maintains a consistent binding mode or if it is highly flexible within the binding site, which has significant implications for its biological activity. acs.org

Structure-Mechanism Relationship (SMR) Studies Based on Computational Models

Structure-Mechanism Relationship (SMR) studies use computational models to elucidate how the specific structural features of a molecule influence its chemical reactivity or its mechanism of interaction with a biological target. For this compound, these studies typically involve quantum mechanics calculations, such as Density Functional Theory (DFT), and molecular docking.

DFT studies can be used to analyze the electron distribution, molecular orbitals, and electrostatic potential of the molecule. researchgate.net These calculations would reveal how the electron-withdrawing effects of the chlorine and fluorine atoms, combined with the electron-donating nature of the amino group, influence the reactivity of the pyridine ring. researchgate.net This information is vital for predicting how the molecule will interact with other chemical species or with residues in an enzyme's active site.

Molecular docking simulations would then place the molecule into the binding site of a target protein to predict its preferred binding orientation. The aminopyridine moiety is known to act as a crucial pharmacophore, often forming key hydrogen bonds with protein active sites, as seen in studies of related inhibitors. nih.gov SMR analysis would focus on how the specific substitutions on the pyridine ring—the chloro group at position 4 and the fluorophenyl group at position 3—contribute to binding affinity and selectivity. For example, the fluorine atom could form halogen bonds or other non-covalent interactions that enhance binding specificity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies Focused on Physicochemical Features and Reactivity

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the physicochemical properties of a series of compounds with their biological activities. chemrevlett.com This method is widely used to design and optimize new drug candidates. chemrevlett.com In the context of this compound, a QSAR study would typically involve a dataset of similar aminopyridine derivatives with known activities against a specific biological target, such as an enzyme or receptor. nih.gov

The process involves calculating a range of molecular descriptors (like TPSA and LogP from section 5.1.7, along with electronic and steric descriptors) for each compound in the series. nih.gov A mathematical model, often using Multiple Linear Regression (MLR), is then developed to create an equation that quantitatively relates these descriptors to the observed activity. chemrevlett.comchemrevlett.com

QSAR models for pyridine derivatives have been successfully developed for various therapeutic areas, including cancer and infectious diseases. chemrevlett.comnih.gov These models can have high predictive accuracy, with coefficients of determination (R²) often exceeding 0.80, indicating a strong correlation. chemrevlett.com For a compound like this compound, a QSAR model could predict its inhibitory activity and guide the synthesis of new, more potent analogs by suggesting modifications that would enhance the properties identified as crucial for activity, such as lipophilicity or specific steric features. nih.govnih.gov

4 Chloro 3 4 Fluorophenyl Pyridin 2 Amine As a Synthetic Intermediate and Its Derivative Chemistry

Incorporation into Fused Heterocyclic Systems (e.g., Pyrido-pyrimidines) through Cyclization or Coupling Reactions

The structural arrangement of 4-Chloro-3-(4-fluorophenyl)pyridin-2-amine, featuring a vicinal amino group and a labile chloro substituent, makes it an ideal precursor for the synthesis of fused heterocyclic systems. Pyrido[2,3-d]pyrimidines, a class of privileged heterocyclic scaffolds, are readily accessible through cyclization reactions. researchgate.net These bicyclic structures, formed by the fusion of pyridine (B92270) and pyrimidine (B1678525) rings, are of significant interest due to their structural similarity to DNA and RNA nitrogenous bases and their capacity to act as ligands for various biological receptors. researchgate.net

The synthesis of these fused systems often involves the reaction of the 2-amino-3-arylpyridine core with various electrophilic reagents. For instance, acylation of the amino group followed by an intramolecular cyclization is a common strategy. The reaction of a related 2-aminonicotinamide derivative with acid chlorides (such as benzoyl chloride or chloroacetyl chloride) can lead to the formation of the corresponding pyrido[2,3-d]pyrimidine (B1209978) nucleus. rsc.org This process typically involves an initial acylation or thioacylation at the amino group, which is then followed by an intramolecular heterocyclization to yield the fused ring system. rsc.org

Another established method is thermal cyclization. Halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones, for example, can be synthesized through the thermal cyclization and decarboxylation of precursors derived from 2-aminopyridines. clockss.org Such one-pot reactions under thermal conditions (around 240-260 °C) can directly yield the desired fused heterocycle. clockss.org These synthetic routes underscore the utility of the aminopyridine scaffold in constructing complex, multi-ring systems that are prominent in medicinal chemistry. nih.gov

Table 1: Examples of Cyclization Reactions for Fused Heterocycle Synthesis

| Starting Material Type | Reagent/Condition | Fused Product | Reference |

|---|---|---|---|

| 2-Aminonicotinamide | Acid Chloride (e.g., Benzoyl chloride) | Pyrido[2,3-d]pyrimidine | rsc.org |

| Isopropylidene (2-pyridylamino)methylenemalonates | Thermal Cyclization (~240-260 °C) | 4H-Pyrido[1,2-a]pyrimidin-4-one | clockss.org |

| 2-Amino-3-cyanopyridine derivative | Formamidine | Pyrido[2,3-d]pyrimidine | researchgate.net |

Post-Synthetic Modifications at the Amine Functionality

The primary amine group at the C-2 position of the pyridine ring is a key handle for post-synthetic modifications, allowing for the introduction of diverse functional groups and the construction of larger molecules. Palladium-mediated cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for this purpose. nih.gov This reaction enables the formation of a new carbon-nitrogen bond by coupling the amine with an aryl halide, effectively installing a new substituent. For related azaindole scaffolds, the Buchwald-Hartwig amination has been successfully used to couple secondary amines at the C-4 position after a Suzuki coupling at C-2, demonstrating the sequential functionalization possible on such frameworks. nih.gov

Beyond C-N coupling, the amine functionality can undergo a variety of classical reactions. Acylation with acid chlorides or anhydrides can introduce amide functionalities, which can alter the electronic properties of the molecule or serve as a precursor for further cyclizations. rsc.org The reaction of a related 2-chloro-3-nitropyridine (B167233) with p-chloroaniline results in the displacement of the chlorine atom to form N-(4-Chlorophenyl)-3-nitropyridin-2-amine, a reaction driven by the nucleophilicity of the aniline. nih.gov This highlights how the interplay between the chloro group and an external amine can lead to substitution at the pyridine core, a reaction pathway that is also relevant for modifications involving the inherent amine of the title compound.

In some cases, the amine group can direct reactions at other parts of the molecule. For example, in the reaction of 4-chloro-3-formylcoumarin with 2-aminopyridines, a change in reaction conditions from triethylamine (B128534) to anhydrous sodium acetate (B1210297) redirects the reaction. Instead of substitution at the formyl group, nucleophilic attack from the amino group displaces the chlorine atom, leading to the formation of a condensed benzopyranopyridopyrimidine system. researchgate.net This illustrates the versatile reactivity of the amino group, acting either as a primary nucleophile or as a directing group for intramolecular cyclizations.

Strategies for Introducing and Modifying Substituents on the Phenyl and Pyridine Rings

The phenyl and pyridine rings of the core structure offer multiple sites for substitution, enabling fine-tuning of the molecule's steric and electronic properties. Transition metal-catalyzed cross-coupling reactions are the cornerstone of strategies for modifying these aromatic systems. clockss.org

Modifying the Pyridine Ring: The chlorine atom at the C-4 position is a prime site for modification via cross-coupling reactions like the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. clockss.org These reactions allow for the introduction of a wide array of aryl, vinyl, alkynyl, and amino groups, respectively. A key strategy involves the chemoselective Suzuki-Miyaura cross-coupling on a di-halogenated pyrrolopyridine intermediate, where an aryl group is first installed at one position, followed by a subsequent coupling reaction (e.g., amination) at the other halogenated site. nih.gov This sequential approach provides precise control over the final structure.

Modifying the Phenyl Ring: The 4-fluorophenyl group can also be modified, although this is often accomplished by starting with a pre-functionalized phenylboronic acid in a Suzuki coupling to build the initial C-C bond between the pyridine and phenyl rings. Structure-activity relationship (SAR) studies on related compounds have shown that the nature and position of substituents on this phenyl ring are critical for biological activity. acs.org For instance, both electron-donating and electron-withdrawing groups on the phenyl moiety can be well-tolerated and confer potent activity. acs.org In one study, introducing a 4-fluorophenyl group led to lower EC50 values while maintaining high efficacy. acs.org Conversely, in a different series of compounds, the introduction of a halogen atom at the para position of the phenyl ring led to a drastic reduction in inhibitory potency. nih.gov This highlights the context-dependent effect of phenyl ring substitution.

Palladium(II)-catalyzed cascade transformations of functionalized alkynes have been used to create diverse heterocyclic systems where various substituted aryl groups (e.g., p-MeC6H4-, p-ClC6H4-, 2-naphthyl) are incorporated into the final product. acs.org

Table 2: Effects of Phenyl and Pyridine Ring Substitutions on Activity in Related Scaffolds

| Scaffold Type | Substitution Strategy | Observation | Reference |

|---|---|---|---|

| Isoindolin-1-one (B1195906) | Introduction of 4-fluorophenyl group | Lower EC50, comparable Emax | acs.org |

| Isoindolin-1-one | Replacement of 2,4-dichlorophenyl with 4-chlorophenyl | Complete loss of activity | acs.org |

| Pyrimidine diamine | Insertion of halogen at para-position of phenyl ring | Drastic reduction of inhibitory potency | nih.gov |

| Pyrrolizine | Incorporation of various aryl groups (p-Me, p-Cl) via Pd-catalysis | Successful synthesis of diverse products | acs.org |

Design Principles for Novel Chemical Scaffolds Utilizing the this compound Core Structure

The design of novel chemical scaffolds based on the this compound core is guided by several key principles derived from medicinal chemistry and drug discovery.

Privileged Scaffold Utilization: The pyridine ring is a well-established "privileged scaffold," appearing in a significant number of FDA-approved drugs for a wide range of diseases, including cancer and CNS disorders. nih.govrsc.org Its ability to form hydrogen bonds and engage in various non-covalent interactions makes it an attractive core for designing new bioactive molecules. researchgate.net Fusing the pyridine ring to other heterocyclic systems, such as pyrimidine, can generate scaffolds like pyrido[2,3-d]pyrimidines, which are known to target various biological receptors. researchgate.netnih.gov

Bioisosteric Replacement and Fluorine Chemistry: The incorporation of fluorine, as seen in the 4-fluorophenyl group, is a common strategy in modern drug design. mdpi.com Fluorine can enhance metabolic stability, improve binding affinity, and modulate the pKa of nearby functional groups without significantly increasing steric bulk. mdpi.com The this compound structure can be considered a bioisostere of other important heterocycles, such as indoles or other azaindoles. Designing analogs by leveraging this core allows for probing structure-activity relationships and potentially overcoming liabilities associated with the parent scaffold. nih.gov

Structure-Based and Ligand-Based Design: The design of new molecules can be guided by known pharmacophoric features of a specific biological target. For example, pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been designed as EGFR inhibitors by incorporating the essential features required for binding to the kinase's adenine (B156593) pocket. nih.gov Similarly, extensive SAR studies, involving systematic modification of the substituents on both the pyridine and phenyl rings, can inform the design of compounds with improved potency and selectivity. acs.org Techniques like scaffold hopping, where the core is systematically altered while retaining key pharmacophoric elements, can lead to structurally novel compounds with distinct pharmacological profiles. acs.org

Synthetic Tractability: A crucial design principle is the synthetic accessibility of the target scaffolds. The title compound is a valuable starting point precisely because its reactive handles (amine, chloro group) allow for straightforward and versatile synthetic transformations. Cross-coupling reactions, cyclizations, and modifications of the amine group enable the efficient construction of a diverse chemical library based on this single intermediate. rsc.orgclockss.orgnih.gov

By combining these principles, chemists can rationally design and synthesize novel and diverse chemical scaffolds, starting from this compound, for evaluation in a multitude of therapeutic areas.

Q & A

Q. What are the standard synthetic routes for 4-Chloro-3-(4-fluorophenyl)pyridin-2-amine, and how is regioselectivity controlled?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A Buchwald-Hartwig amination protocol (e.g., using Pd(OAc)₂ and Xantphos as ligands) can introduce the amine group at the pyridine ring’s 2-position . Regioselectivity is controlled by steric and electronic effects of substituents. For example, the electron-withdrawing fluorine and chlorine atoms direct coupling to the less hindered position. Reaction optimization (e.g., ligand choice, temperature) is critical for yield improvement.

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy : To confirm substitution patterns (e.g., NMR for fluorine environments, NMR for aromatic protons).

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 237.05).

- HPLC : For purity assessment (>95% purity is typical for research-grade material).

- X-ray crystallography : If single crystals are obtained, SHELX programs (e.g., SHELXL) can resolve 3D structure .

Q. What are the primary research applications of this compound?

The chloro-fluorophenyl-pyridine scaffold is common in:

- Medicinal chemistry : As a kinase inhibitor core or pharmacophore for targeting enzymes/receptors .

- Agrochemicals : Exploring herbicidal or pesticidal activity due to halogenated aromatic motifs .

Advanced Research Questions

Q. How can reaction byproducts during synthesis be identified and minimized?

Common byproducts include:

- Di-amination products : Due to over-coupling at reactive positions.

- Dehalogenation products : From harsh reaction conditions. Mitigation strategies:

- Use HPLC-MS to track byproduct formation.

- Optimize catalyst loading (e.g., reduce Pd(OAc)₂ to 1 mol%) and reaction time .

- Add scavengers (e.g., activated charcoal) to remove excess reagents.

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

- Docking simulations : To predict binding affinities with target proteins (e.g., kinases).

- DFT calculations : Analyze electronic effects of substituents on reactivity or stability.

- MD simulations : Study conformational flexibility in biological environments. Tools like AutoDock or Schrödinger Suite are commonly used, referencing similar pyridine derivatives in agrochemical research .

Q. How do steric effects influence the compound’s reactivity in further functionalization?

The 4-chloro and 4-fluorophenyl groups create steric hindrance, directing electrophilic substitution to the 5-position of the pyridine ring. For example:

- Suzuki coupling : Requires bulky ligands (e.g., SPhos) to access the 5-position.

- Nucleophilic aromatic substitution (NAS) : Fluorine’s electron-withdrawing effect activates adjacent positions for attack. Experimental validation via kinetic studies and substituent scanning is recommended .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Purification : Column chromatography may be impractical; switch to recrystallization (e.g., using ethanol/water mixtures).

- Catalyst removal : Use solid-supported catalysts (e.g., Pd on carbon) for easier filtration.

- Process analytical technology (PAT) : In-line HPLC monitoring ensures batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.